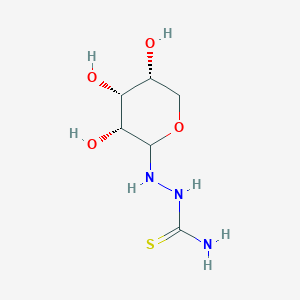

D-Ribopyranosyl thiosemicarbazide

Description

Contextualization within Glycoconjugate Chemistry and Analog Design

Glycoconjugate chemistry, a field that studies carbohydrates linked to other chemical species, relies heavily on the ability to form stable bonds between sugar molecules and other entities like proteins or lipids. Aminooxy-, hydrazide-, and thiosemicarbazide-functionalized saccharides, including D-ribopyranosyl thiosemicarbazide (B42300), are highly effective reagents for the synthesis of glycoconjugates. acs.org These functionalized sugars serve as versatile building blocks for creating complex molecular architectures.

The design of nucleoside and nucleotide analogs is another area where such compounds are relevant. These synthetic molecules mimic their natural counterparts and can be used to probe or inhibit biological processes. For instance, they have been developed to interfere with DNA synthesis, which has potential therapeutic implications. The structural framework provided by D-ribopyranosyl thiosemicarbazide can be a starting point for the development of such analogs.

Foundational Role of this compound in Carbohydrate Derivatization

Carbohydrate derivatization is a crucial process in analytical and synthetic chemistry, often employed to enhance the detection of sugars or to prepare them for further reactions. researchgate.net this compound is classified as a glycosylation agent that can be utilized in the synthesis of complex carbohydrates. biosynth.com Its reactivity allows for the modification of sugar structures through various chemical transformations. biosynth.com

The process of derivatization can significantly alter the physicochemical properties of carbohydrates, which is particularly useful for separating complex mixtures. researchgate.net The thiosemicarbazide portion of the molecule can react with aldehydes and ketones, a common method for labeling the reducing end of carbohydrates. thermofisher.com This reaction facilitates the attachment of tags that can improve detection in techniques like chromatography and electrophoresis. researchgate.netunifi.it

Overview of Thiosemicarbazide Scaffolds in Academic Inquiry

The thiosemicarbazide group (-NH-CS-NH-NH2) is a key structural motif in a wide range of chemical compounds studied in academic research. mdpi.comresearchgate.net Thiosemicarbazide and its derivatives are recognized for their chemical adaptability and have been investigated for a variety of potential applications. bohrium.com

Derivatives of thiosemicarbazide, known as thiosemicarbazones, are synthesized by reacting a thiosemicarbazide with an aldehyde or ketone. dergipark.org.tr Research has shown that the thiosemicarbazide scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. researchgate.net Scientists are actively exploring the synthesis of new thiosemicarbazide derivatives to investigate their chemical properties and potential uses. researchgate.netbohrium.com For example, studies have explored carbohydrate derivatives of thiosemicarbazides, highlighting the ongoing interest in this class of molecules. scirp.org

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O4S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

[[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |

InChI |

InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4-,5?/m1/s1 |

InChI Key |

IPZPYSHFPHKLJM-SOOFDHNKSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)NNC(=S)N)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)NNC(=S)N)O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of D Ribopyranosyl Thiosemicarbazide Structures and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of D-ribopyranosyl thiosemicarbazides in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can deduce the connectivity of atoms, the stereochemistry of chiral centers, and the conformation of the pyranose ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. In the context of D-ribopyranosyl thiosemicarbazide (B42300), the ¹H NMR spectrum reveals characteristic signals for the protons of the ribopyranose ring and the thiosemicarbazide moiety.

The anomeric proton (H-1) of the ribose unit is of particular importance as its chemical shift and coupling constant provide insights into the α or β configuration of the glycosidic linkage. The signals for the remaining sugar protons (H-2, H-3, H-4, and H-5) often appear as a complex multiplet, and their complete assignment may require two-dimensional NMR techniques.

The protons of the thiosemicarbazide group, including the NH and NH₂ protons, exhibit distinct chemical shifts that can be influenced by solvent and temperature. For instance, in some thiosemicarbazone derivatives, the NH protons can appear as singlets in the range of δ 9.02-10.18 ppm. researchgate.net The azomethine proton (CH=N) in related thiosemicarbazone structures typically resonates as a singlet between δ 8.29 and 9.37 ppm. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Thiosemicarbazide Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-N-NH | 11.22 | s |

| Ar-OH | 9.49 | br s |

| Ar-OH | 8.98 | br s |

| Ar-OH | 8.42 | br s |

| CH₃NH and Ar-CH | 8.25 | m |

| Ar-H | 7.14 | d |

| Ar-H | 6.34 | d |

| NCH₃ | 2.98 | d |

| Data sourced from a study on 2,3,4-trihydroxy benzaldehyde-4-methylthiosemicarbazone (THBMTSC) in DMSO/TMS. orientjchem.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the D-ribopyranose ring are sensitive to their stereochemical environment.

A key signal in the ¹³C NMR spectrum of 4-(β-D-ribopyranosyl)-thiosemicarbazide is that of the anomeric carbon, which has been reported at 87.10 ppm. researchgate.net This value is characteristic of a C-N linkage at the anomeric center. The remaining carbon signals of the ribose moiety and the thiosemicarbazide carbon provide further confirmation of the structure. For comparison, the anomeric carbon of D-ribose E-thiosemicarbazone appears at a significantly different chemical shift of 146.79 ppm. researchgate.net

Table 2: ¹³C NMR Data for Selected Thiosemicarbazide-Related Compounds

| Compound Feature | Chemical Shift (δ, ppm) |

| Anomeric Carbon (4-(β-D-ribopyranosyl)-thiosemicarbazide) | 87.10 |

| Anomeric Carbon (D-ribose E-thiosemicarbazone) | 146.79 |

| Vinyl Carbon (Z-configuration) | 107.31 |

| Vinyl Carbon | 147.61 |

| Data compiled from literature sources. researchgate.net |

Vibrational and Electronic Spectroscopic Characterization

Vibrational and electronic spectroscopy provide valuable information regarding the functional groups present and the electronic structure of D-ribopyranosyl thiosemicarbazide and its derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In this compound, characteristic vibrational bands confirm the presence of the hydroxyl, amine, and thiocarbonyl groups.

The FTIR spectra of thiosemicarbazide derivatives typically show N-H stretching vibrations in the range of 3125 to 3294 cm⁻¹. nih.gov The C=S stretching vibration is observed between 1212 and 1256 cm⁻¹. nih.gov For comparison, in related thiosemicarbazone structures, a strong band corresponding to the C=N stretching vibration appears at 1544-1739 cm⁻¹. researchgate.net The absence of the free -NH₂ group bands of thiosemicarbazide (around 3371 and 3280 cm⁻¹) in the spectra of its derivatives can indicate the formation of a new bond, such as an azomethine group. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Thiosemicarbazide Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretching | 3125 - 3294 |

| C=O Stretching | 1709 - 1714 |

| C=N Stretching | 1539 - 1543 |

| C=S Stretching | 1212 - 1256 |

| Data from a study on coumarin-hybrid thiosemicarbazones. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the molar extinction coefficients (ε) are characteristic of the molecule's electronic structure.

For molecules with π systems and heteroatoms containing non-bonding electrons, such as this compound, the most common electronic transitions are n → π* and π → π. elte.hursc.org The n → π transitions are typically of lower energy (longer wavelength) and lower intensity compared to the π → π* transitions. elte.hu The UV-Vis spectra of thiosemicarbazone derivatives can show maximum absorption bands in the range of 348–383 nm, which can be attributed to these electronic transitions. acs.org

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. wikipedia.org

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. The molecule can then fragment in a characteristic manner upon ionization. libretexts.org The fragmentation of the ribopyranose ring can lead to a series of fragment ions corresponding to the loss of water, formaldehyde, and other small molecules. Analysis of the fragmentation pattern of 6-aroylated aryl glycosides, for example, has been shown to be definitive. electronicsandbooks.com The fragmentation of the thiosemicarbazide moiety can also produce specific ions that aid in the structural elucidation. The study of these fragmentation pathways allows for the confirmation of the proposed structure and can help to distinguish between isomers. libretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is a definitive technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org For this compound and its derivatives, this method reveals not only the molecular conformation, including the puckering of the ribopyranose ring and the orientation of the thiosemicarbazide moiety, but also the intricate network of intermolecular interactions that dictate the crystal packing.

The process involves exposing a single crystal of the compound to a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of electron density within the crystal, from which the positions of individual atoms, their bond lengths, and bond angles can be determined with high precision. wikipedia.orgnih.gov

In studies of related thiosemicarbazone derivatives, single-crystal X-ray diffraction has been instrumental. For instance, analyses of various thiosemicarbazones have confirmed their structures unambiguously, often revealing the molecule exists in the thione tautomeric form in the solid state. brieflands.commdpi.comnih.gov The crystal systems for these types of compounds can vary, with examples crystallizing in monoclinic (e.g., P2₁/n space group) and triclinic (e.g., P-1 space group) systems. mdpi.comnih.gov

A key aspect elucidated by X-ray crystallography is the supramolecular architecture, which is dominated by hydrogen bonding. The thiosemicarbazide group, with its N-H and C=S moieties, and the hydroxyl groups of the ribopyranose ring are excellent hydrogen bond donors and acceptors. These interactions lead to the formation of complex, higher-dimensional networks, such as layers or chains. researchgate.netresearchgate.netrsc.org For example, intermolecular hydrogen bonds involving the thiosemicarbazone backbone, such as N-H···S interactions, can link molecules into distinct motifs, like R₂²(8) rings. mdpi.com The presence of intramolecular hydrogen bonds, which stabilize the molecular conformation, is also a common feature confirmed by crystallographic studies. nih.gov

The detailed structural parameters obtained from X-ray diffraction studies are crucial for structure-activity relationship (SAR) analysis and for understanding the coordination of these ligands to metal centers. mdpi.comnih.gov

Table 1: Representative Crystallographic Data for Thiosemicarbazone Derivatives This table presents typical data found in crystallographic studies of compounds analogous to this compound to illustrate the type of information obtained.

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Supramolecular Interactions | Reference |

|---|---|---|---|---|---|---|

| Fluorine-functionalized thiosemicarbazone (3a) | C₁₀H₁₀FN₃S | Monoclinic | P2₁/n | C=S: ~1.69, N-N: ~1.38 | N-H···S hydrogen bonds | mdpi.com |

| Chromone-based thiosemicarbazone (3a) | C₂₄H₂₅N₃O₃S | Orthorhombic | Pbcn | C=S: ~1.68, N-N: ~1.37 | Intramolecular hydrogen bonding | nih.gov |

| Macroacyclic Schiff Base (4) | C₁₇H₁₈N₄S₂ | Monoclinic | P2₁/n | C=S: 1.659, C-S: 1.735, N-N: 1.391 | N-H···S hydrogen bonds forming R₂²(8) ring motifs | mdpi.com |

| Isatin Thiosemicarbazone (MeOIstHex) | C₁₆H₂₀N₄O₂S | Triclinic | P1̅ | C=S: 1.672, N-N: 1.355 | Disordered azepane ring | nih.gov |

Thermal Analysis Techniques for Structural Stability Evaluation (e.g., TGA-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to evaluate the structural stability and decomposition behavior of compounds as a function of temperature. journaljmsrr.com TGA measures the change in mass of a sample as it is heated, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events like melting, crystallization, and decomposition. mdpi.comajrconline.org These analyses are typically performed under a controlled atmosphere, such as nitrogen, at a constant heating rate. nih.gov

For thiosemicarbazone derivatives, TGA curves often show multi-step degradation patterns. mdpi.comresearchgate.net The thermal stability of these compounds can vary significantly based on their specific chemical structure. researchgate.net The initial weight loss in hydrated metal complexes of thiosemicarbazones is often attributed to the removal of coordinated or lattice water molecules. ajrconline.org Subsequent steps at higher temperatures correspond to the decomposition of the organic ligand itself, such as the fragmentation of the thiosemicarbazide moiety and the aromatic or sugar portions of the molecule. mdpi.comajrconline.org

For example, in a study of isatin-thiosemicarbazone, thermal decomposition began at 201°C and proceeded in two distinct stages. mdpi.com The DTA curve showed an exothermic peak at 213.1°C corresponding to the melting point, followed by another exothermic peak at 265°C indicating thermal decomposition. mdpi.com Similarly, studies on metal complexes of thiosemicarbazide-derived Schiff bases show decomposition profiles with distinct steps for the loss of water molecules, the aromatic moiety, and the thiosemicarbazide part, often leaving a metal oxide residue at the end of the experiment. ajrconline.org

The data obtained from TGA-DTA are critical for determining the thermal operating limits of these compounds and provide insights into their structural integrity.

Table 2: Representative TGA-DTA Data for Thiosemicarbazone Derivatives and Complexes This table compiles typical thermal analysis findings for compounds related to this compound to demonstrate the nature of the data.

| Compound/Complex | Decomposition Steps | Temperature Range (°C) | Mass Loss (%) | DTA Peak(s) (°C) | Assignment | Reference |

|---|---|---|---|---|---|---|

| Isatin-Thiosemicarbazone (1) | 2 | 200-400 | Step 1: 33.3, Step 2: 23.3 | 213.1 (exo), 265 (exo) | Melting and decomposition | mdpi.com |

| Ni(C₈H₉N₃OS)(H₂O)₃ | 3 | 222-600 | Step 1: 17.01, Step 2: 29.01, Step 3: 30.67 | - | Loss of H₂O, aromatic moiety, and thiosemicarbazide moiety | ajrconline.org |

| Cu(C₈H₉N₃OS)(H₂O) | 3 | 200-701 | Step 1: 6.49, Step 2: 29.05, Step 3: 32.87 | - | Loss of H₂O, aromatic moiety, and thiosemicarbazide moiety | ajrconline.org |

| Zn(C₈H₉N₃OS)(H₂O) | 3 | 270-651 | Step 1: 6.17, Step 2: 32.02, Step 3: 21.45 | 265 (endo), 338 (exo), 486 (exo), 554 (endo) | Loss of H₂O, aromatic moiety, and thiosemicarbazide moiety | ajrconline.org |

| Heterocyclic thiosemicarbazone silver (I) complex (Tsc1) | 3 | Step 1: 260-324, Step 2: 468-509, Step 3: 584-656 | - | - | Multi-step thermal degradation | chemijournal.com |

Coordination Chemistry of D Ribopyranosyl Thiosemicarbazide Analogs and Metal Complexation

Ligand Properties of Thiosemicarbazones Derived from Ribopyranosyl Structures

Thiosemicarbazones are adaptable ligands that can coordinate with metal ions as either neutral molecules or, more commonly, as deprotonated anionic ligands. researchgate.net The presence of nitrogen and sulfur donor atoms allows them to form stable chelate rings with metal centers. mdpi.combanglajol.info

Chelation Modes and Donor Atom Preferences (N, S, O)

Thiosemicarbazones typically act as bidentate or tridentate ligands, coordinating to metal ions through the sulfur atom and one or two nitrogen atoms. noveltyjournals.combanglajol.info The common coordination mode involves the thione/thiolate sulfur atom and the azomethine nitrogen atom. researchgate.netmdpi.com However, the presence of additional donor groups within the aldehyde or ketone precursor can lead to higher denticity. noveltyjournals.com

In the case of thiosemicarbazones derived from salicylaldehyde (B1680747) and its derivatives, coordination often occurs through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur, acting as a dibasic tridentate ONS donor. pmf.unsa.ba For thiosemicarbazones with heterocyclic rings, a conjugated N,N,S-tridentate donor set is often essential for their biological activities. nih.gov The coordination can involve the heterocyclic nitrogen, the imine nitrogen, and the thiol sulfur. nih.gov

The preference for donor atoms can be influenced by the metal ion. For instance, some organoruthenium and organorhodium cations have shown a preference for (N,N) chelation over (O,O) chelation in ligands containing both sets of donor atoms. nih.gov In some molybdenum complexes, the thiosemicarbazone ligands act as bidentate ligands involving the thiolate group and an azomethinic nitrogen atom, leaving other potential donor groups uncoordinated. nih.gov

The thione-thiol tautomerism (–NH–C=S ⇌ –N=C–SH) present in thiosemicarbazones plays a crucial role in their coordination, as deprotonation of the thiol form facilitates chelation. researchgate.net The coordination typically involves the sulfur atom in its thiolate form. nih.gov

| Donor Atom | Role in Chelation | Supporting Evidence |

| Nitrogen (N) | Primary donor atom, often from the azomethine group (-C=N-) and/or a heterocyclic ring. Can also involve the hydrazinic nitrogen. researchgate.netnoveltyjournals.combanglajol.info | A conjugated N,N,S-tridentate donor set is often crucial for biological activity in heterocyclic thiosemicarbazones. nih.gov |

| Sulfur (S) | Key donor atom, typically coordinating in its deprotonated thiolate form (-S⁻). pmf.unsa.banih.gov | The absence of the ν(S-H) band and shifts in ν(C=S) bands in IR spectra upon complexation indicate coordination through sulfur. researchgate.net |

| Oxygen (O) | Can act as a donor atom if present in the aldehyde/ketone precursor, such as a phenolic hydroxyl group. pmf.unsa.ba | In salicylaldehyde-derived thiosemicarbazones, coordination occurs through the phenolic oxygen. pmf.unsa.ba |

Influence of Sugar Moiety on Ligand Coordination

The incorporation of a sugar moiety, such as D-ribopyranose, into the thiosemicarbazone structure introduces significant steric bulk and chirality, which can influence the coordination geometry and stability of the resulting metal complexes. researchgate.net The sugar's hydroxyl groups can also potentially participate in coordination or form hydrogen bonds, further affecting the complex's structure and properties.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with thiosemicarbazone ligands is a well-established area of coordination chemistry. researchgate.netjocpr.com These complexes are typically prepared by reacting the thiosemicarbazone ligand with a suitable metal salt in an appropriate solvent. jocpr.com

Complexation with Divalent and Trivalent Metal Ions (e.g., Ni(II), Cu(II), Zn(II), Mn(II), Co(II), Pd(II), Ag(I), Ga(III))

Thiosemicarbazones readily form complexes with a wide range of divalent and trivalent transition metal ions. cusat.ac.in The synthesis often involves refluxing a solution of the ligand and the metal salt. jocpr.com The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 and 1:2 (metal:ligand).

Divalent Metal Ions: Complexes with Ni(II), Cu(II), Zn(II), Mn(II), Co(II), and Pd(II) have been extensively studied. mdpi.comjocpr.comfrontiersin.org For example, Cu(II), Co(II), and Ni(II) complexes have been synthesized by refluxing the thiosemicarbazide (B42300) derivative with the corresponding metal chloride. jocpr.com The coordination geometry around the metal center can vary, including square planar, octahedral, and tetrahedral arrangements. frontiersin.org

Monovalent Metal Ions: Silver(I) complexes with thiosemicarbazones have also been reported, often leading to polymeric species or multinuclear clusters due to the flexible coordination geometry of Ag(I). mdpi.com

Trivalent Metal Ions: The complexation of thiosemicarbazones with trivalent metal ions like Ga(III) and Fe(III) has been investigated, particularly in the context of their antiproliferative properties. ajrconline.org The attachment of trivalent metal ions to peptides can also lead to the formation of doubly charged ions. nih.gov

| Metal Ion | Oxidation State | Representative Complex Types | Coordination Geometries |

| Nickel(II) | +2 | [NiL₂], [Ni(L)Cl] | Octahedral, Square Planar mdpi.comfrontiersin.org |

| Copper(II) | +2 | [CuL₂], [Cu(L)Cl₂] | Square Planar, Octahedral jocpr.comfrontiersin.org |

| Zinc(II) | +2 | [ZnL₂] | Tetrahedral frontiersin.org |

| Manganese(II) | +2 | [MnL₂] | Octahedral |

| Cobalt(II) | +2 | [CoL₂] | Octahedral jocpr.comfrontiersin.org |

| Palladium(II) | +2 | [Pd(L)Cl] | Square Planar mdpi.comajrconline.org |

| Silver(I) | +1 | Polymeric or multinuclear clusters | Linear, Trigonal, Tetrahedral mdpi.com |

| Gallium(III) | +3 | [GaL₂]Cl | Octahedral ajrconline.org |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for characterizing metal-thiosemicarbazone complexes and confirming metal-ligand bond formation.

Infrared (IR) Spectroscopy: The IR spectrum of a thiosemicarbazone ligand typically shows a characteristic band for the C=S stretching vibration. Upon complexation through the sulfur atom, this band shifts to a lower frequency, and a new band corresponding to the M-S bond may appear. researchgate.net Similarly, a shift in the C=N stretching vibration indicates coordination of the azomethine nitrogen. researchgate.net The disappearance of the N-H stretching vibration of the thioamide group suggests deprotonation and coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of protons and carbons near the coordination sites are affected by complexation. For example, the ¹H-NMR signals of protons adjacent to the thiosemicarbazide arms are significantly broadened and shifted upon coordination to Zn(II). frontiersin.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands. mdpi.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the stoichiometry of the complexes by identifying the mass-to-charge ratio of the complex ions. frontiersin.org

Structural Chemistry of Metal-Thiosemicarbazone Complexes

The structural chemistry of metal-thiosemicarbazone complexes is diverse, with the coordination geometry being influenced by the nature of the metal ion, the specific thiosemicarbazone ligand, and the reaction conditions. researchgate.net X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of these complexes in the solid state.

These studies have confirmed the various coordination modes of thiosemicarbazone ligands, from bidentate N,S chelation to tridentate O,N,S or N,N,S coordination. pmf.unsa.banih.gov The resulting complexes can adopt a range of geometries, including square planar, tetrahedral, and octahedral. frontiersin.org For instance, some Ni(II) complexes with tridentate thiosemicarbazone ligands adopt a square planar geometry. mdpi.com The structural details provided by X-ray diffraction are crucial for understanding the structure-activity relationships of these biologically active compounds. nih.gov

Geometrical Structures and Coordination Environments

The geometrical structures of metal complexes with thiosemicarbazide analogs are dictated by the nature of the metal ion, its oxidation state, the coordination number, and the specific stereochemistry of the ligand. Thiosemicarbazone ligands derived from sugars can coordinate to metal centers in various ways, leading to a range of coordination environments and geometries.

Typically, thiosemicarbazones act as bidentate ligands, coordinating through the sulfur atom and the azomethine nitrogen atom (C=N) to form a stable five-membered chelate ring. mdpi.com When the parent aldehyde or ketone contains an additional donor group, such as a hydroxyl group from the sugar moiety, the ligand can become tridentate, coordinating through O, N, and S atoms. mdpi.com

Common geometries observed for transition metal complexes with thiosemicarbazone ligands include:

Octahedral: This geometry is common for metal ions like Co(II) and Ni(II). sapub.orgresearchgate.net For instance, in complexes like [Co(HAN)Cl2(H2O)2] and [Ni(HAN)Cl2(H2O)2]·H2O, where HAN is a thiosemicarbazide derivative, an octahedral environment is established around the central metal ion. sapub.org The ligand and other co-ligands (like water or chloride ions) occupy the six coordination sites.

Tetrahedral: This geometry is often found in complexes with metal ions such as Zn(II). researchgate.net For example, the crystal structure of a Zn(II) complex with 2-thiophenealdehyde-N(4)-napthylthiosemicarbazone reveals a distorted tetrahedral geometry. researchgate.net

Square Planar: Metal ions with a d⁸ electron configuration, such as Ni(II) and Pd(II), frequently form square planar complexes. mdpi.com In these complexes, the thiosemicarbazone ligand can act as a tridentate ONS donor, with the fourth coordination site occupied by another ligand, like a chloride ion. mdpi.com

Distorted Geometries: Due to the steric constraints and specific bite angles of the chelating ligands, distorted geometries, such as distorted square-pyramidal or distorted octahedral, are also observed. researchgate.net

The coordination of a sugar-derived thiosemicarbazone, such as one derived from D-glucose, to palladium(II) has been shown to result in a bidentate coordination mode. mdpi.com In contrast, a bis(thiosemicarbazone) derived from 3-deoxy-D-erythro-hexos-2-ulose acts as a tetradentate N₂S₂ ligand, forming stable complexes with Cu(II), Pt(II), and Pd(II). researchgate.net

Table 1: Common Geometries of Metal Complexes with Thiosemicarbazone Analogs

| Metal Ion | Typical Coordination Number | Common Geometry | Example Compound Type |

| Co(II) | 6 | Octahedral | [Co(L)₂Cl₂] |

| Ni(II) | 4, 6 | Square Planar, Octahedral | [Ni(L)Cl], [Ni(L)₂(H₂O)₂] |

| Cu(II) | 4, 5, 6 | Square Planar, Trigonal Bipyramidal, Octahedral | [Cu(L)Cl], [Cu(L)₂(SO₄)] |

| Zn(II) | 4 | Tetrahedral | [Zn(L)₂] |

| Pd(II) | 4 | Square Planar | [Pd(L)Cl] |

L represents a generic thiosemicarbazone ligand.

Diastereomeric Analysis in Solid-State Structures

The introduction of a chiral center, such as the D-ribopyranosyl group, into a thiosemicarbazide ligand brings the dimension of stereochemistry to its coordination complexes. When a chiral ligand coordinates to a metal center, it can lead to the formation of diastereomers, especially in complexes where the coordination geometry itself is chiral (e.g., non-planar or octahedral complexes).

The coordination of two or more chiral ligands to a metal can result in diastereoselectivity, where one diastereomer is formed preferentially over the other. This selectivity is driven by minimizing steric hindrance and optimizing intermolecular interactions in the crystal lattice. For instance, in bis(chelate) copper(II) complexes with enantiopure Schiff base ligands, the chirality of the ligand can diastereoselectively induce a specific metal-centered chirality (Δ or Λ configuration). rsc.org

Λ and Δ Configurations: In octahedral or distorted square-planar complexes, the arrangement of the chelate rings around the metal center can create a "propeller" like chirality, designated as Λ (lambda, for a left-handed twist) or Δ (delta, for a right-handed twist). An enantiopure ligand, such as one derived from an R-enantiomer, might preferentially form the Λ-configured complex (e.g., Λ-[M(R-ligand)₂]), while the S-enantiomer would favor the Δ-configuration (Δ-[M(S-ligand)₂]). rsc.org

Studies on metal complexes of acetylpyrazine (B1664038) thiosemicarbazone have shown that spontaneous resolution can occur, leading to the crystallization of enantiomerically pure or enriched crystals from a racemic solution. nih.gov This process, driven by supramolecular interactions like hydrogen bonding and π-π stacking, results in crystals belonging to chiral space groups. nih.gov For example, a manganese complex, MnL₂, was found to crystallize in the chiral space group P4₁2₁2, with the molecules adopting a Λ-configuration. nih.gov A separate crystallization yielded crystals in the enantiomorphic space group P4₃2₁2, containing molecules with the opposite Δ-configuration. nih.gov

In the context of D-ribopyranosyl thiosemicarbazide complexes, the multiple stereocenters of the sugar backbone would exert a significant influence on the stereochemistry at the metal center. The analysis of the solid-state structure would involve determining the absolute configuration at the metal (Λ or Δ) and understanding how the chirality of the ribose moiety dictates this preference, leading to the formation of specific diastereomers.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the identity of the central metal ion, its d-electron configuration, the geometry of the complex, and the nature of the ligand field. nih.gov

Electronic Properties: The color of transition metal complexes arises from electronic transitions between d-orbitals, which are split into different energy levels by the electrostatic field of the coordinating ligands. The electronic spectra (UV-Vis) of these complexes provide valuable information about these d-d transitions and the coordination geometry.

For example, octahedral Ni(II) (d⁸) complexes typically exhibit two main d-d transition bands, corresponding to the ³A₂g → ³T₁g(F) and ³A₂g → ³T₁g(P) transitions. sapub.org Octahedral Cu(II) (d⁹) complexes usually show a broad band in the visible region, often assigned to the ²Eg → ²T₂g transition, which can be split due to Jahn-Teller distortion. banglajol.info The electronic spectra of Cu(II) complexes with thiosemicarbazone derivatives in a distorted octahedral geometry often show bands in the regions of 12,300-14,500 cm⁻¹ and 18,300-21,100 cm⁻¹. banglajol.info

Magnetic Properties: The magnetic behavior of a coordination complex is determined by the number of unpaired electrons in its d-orbitals. nih.gov Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. mdpi.com The magnitude of the paramagnetism is quantified by the magnetic moment (μ_eff), which can be experimentally measured.

The spin-only magnetic moment can be calculated using the formula: μ_so = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

High-spin and Low-spin Complexes: In octahedral complexes, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. For metal ions with d⁴ to d⁷ configurations, two possible electron arrangements exist. A weak-field ligand leads to a small energy gap (Δo), resulting in a high-spin complex where electrons occupy the eg orbitals before pairing in the t₂g orbitals, maximizing the number of unpaired electrons. A strong-field ligand causes a large splitting, leading to a low-spin complex where electrons pair up in the t₂g orbitals first.

For thiosemicarbazone complexes:

Cu(II) (d⁹) complexes consistently have one unpaired electron, leading to magnetic moments typically in the range of 1.81–1.92 B.M., characteristic of a distorted octahedral or square planar geometry. banglajol.infopsu.edu

Ni(II) (d⁸) in an octahedral environment has two unpaired electrons (high-spin), with magnetic moments around 2.91-2.94 B.M. researchgate.net

Co(II) (d⁷) in an octahedral high-spin configuration has three unpaired electrons.

The presence of the D-ribopyranosyl group is not expected to drastically alter these fundamental magnetic properties, which are primarily governed by the metal ion and the immediate N,S-donor environment. However, subtle changes in geometry induced by the bulky and chiral sugar moiety could influence the orbital contributions to the magnetic moment.

Table 2: Expected Magnetic Properties of High-Spin Octahedral Complexes

| Metal Ion | d-Electron Config. | No. of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) (B.M.) |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

Theoretical and Computational Investigations of D Ribopyranosyl Thiosemicarbazide and Analogues

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and conformational preferences of molecules.

Density Functional Theory (DFT) for Optimized Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimize the geometry of many-body systems, including complex molecules like thiosemicarbazide (B42300) derivatives. wikipedia.orgresearchgate.net This approach is widely employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized structure, which corresponds to a minimum on the potential energy surface. lew.roelectrochemsci.org

For thiosemicarbazide and its analogues, DFT calculations, often using the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G, are performed to obtain optimized molecular structures. researchgate.netelectrochemsci.orgresearchgate.net For instance, computational studies on novel quinoline-based sulfonyl thiosemicarbazide derivatives utilized the B3LYP/6-31+G(d,p) level of theory to perform geometry optimizations in the gas phase. nih.gov These calculations are crucial for understanding the bond lengths, bond angles, and dihedral angles that define the molecular shape. researchgate.net

In studies involving glycosylated derivatives, such as 4-(d-ribopyranosyl)-thiosemicarbazide, DFT calculations at the B3LYP/6–31 + G(d,p) level have been used to study the electronic and geometric properties of the stable structures. researchgate.netresearchgate.net The optimized geometries obtained from these calculations serve as the foundation for further analysis of the molecule's electronic properties and reactivity. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of molecules like D-ribopyranosyl thiosemicarbazide, particularly around the glycosidic bond and the thiosemicarbazide side chain, gives rise to multiple possible conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative stabilities by exploring the molecule's potential energy landscape. nih.govmdpi.com

The energy landscape is a multidimensional surface that maps the potential energy of a molecule as a function of its atomic coordinates. nasa.govnih.gov Minima on this landscape represent stable or metastable conformations. nih.gov For complex molecules, the landscape can be rugged with multiple funnels, each leading to a distinct conformational state, such as an α-helix or a β-hairpin in peptides. nih.govrsc.org

Computational methods, including molecular dynamics (MD) simulations, are used to sample the vast conformational space available to a molecule. nih.govnih.gov By analyzing the trajectories from these simulations, researchers can construct a free energy landscape, which reveals the most probable conformations and the energy barriers between them. nih.govrsc.org This analysis is crucial for understanding how the molecule behaves in different environments and how its shape influences its function. mdpi.comrsc.org For this compound, this would involve analyzing the orientation of the ribopyranosyl ring relative to the thiosemicarbazide moiety and the rotational isomers of the side chain.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior, including its reactivity and optical properties.

Frontier Molecular Orbital (HOMO-LUMO) Energies and Isosurfaces

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. sapub.org

The energy of the HOMO (EHOMO) is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO (ELUMO) is related to the electron affinity. researchgate.netnih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netnih.gov

For thiosemicarbazide and thiosemicarbazone derivatives, DFT calculations have been used to determine these FMO energies and their corresponding energy gaps. researchgate.netnih.gov For example, in a study of chromone-based thiosemicarbazones, the calculated HOMO-LUMO gaps were 3.053 eV and 3.118 eV for the two compounds studied. nih.gov Visualizing the isosurfaces of these orbitals shows the distribution of electron density, identifying the regions of the molecule most likely to be involved in chemical reactions. nih.govresearchgate.net

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|

| Compound 3a (Chromone-based) | -5.698 | -2.645 | 3.053 | nih.gov |

| Compound 3b (Chromone-based) | -5.836 | -2.718 | 3.118 | nih.gov |

| Compound 3 (Salicylaldehyde-based) | -6.079 | -1.893 | 4.186 | nih.gov |

| Compound 6 (Salicylaldehyde-based) | -5.996 | -1.863 | 4.133 | nih.gov |

| MPNPAT Thiosemicarbazide | Not specified | Not specified | 2.69 | lew.roresearchgate.net |

Dipole Moments and Nonlinear Optical Properties

NLO materials are crucial for technologies like optical computing and telecommunications. lew.ro Organic compounds, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO responses. researchgate.net The key NLO properties, such as polarizability (α) and the first hyperpolarizability (β), can be calculated using quantum chemical methods. nih.govresearchgate.net High values of these parameters, especially β, indicate a strong NLO response. lew.ro Computational studies on novel thiosemicarbazides have shown their potential as NLO candidates, with calculated hyperpolarizability values many times greater than that of urea. lew.ronih.gov

| Compound | Dipole Moment (μ) [D] | First Hyperpolarizability (β) [a.u.] | Reference |

|---|---|---|---|

| Urea (Reference) | 1.3732 | Not specified | nih.gov |

| Salicylaldehyde (B1680747) Derivative 1 | 5.42 | Not specified | nih.gov |

| Salicylaldehyde Derivative 2 | 5.79 | Not specified | nih.gov |

| Salicylaldehyde Derivative 3 | 4.97 | Not specified | nih.gov |

| MPNPAT Thiosemicarbazide | ~7-8 | 6794.51 | lew.ro |

Tautomeric Equilibria and Stability Studies

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical phenomenon for molecules like thiosemicarbazides. researchgate.netchemrxiv.org These compounds can exist in several tautomeric forms, such as thione-thiol and keto-enol forms, and the specific tautomer present can significantly influence the molecule's reactivity and biological activity. researchgate.netscirp.org

Computational chemistry provides a powerful means to study these equilibria. scirp.org By calculating the relative energies and thermodynamic parameters (such as enthalpy of formation) of all possible tautomers, researchers can predict their relative stabilities and the position of the tautomeric equilibrium. chemrxiv.orgscirp.org These calculations can be performed in the gas phase and in different solvents to understand how the environment affects stability. researchgate.netscirp.org For 1,4-disubstituted thiosemicarbazide derivatives, studies combining NMR spectroscopy, X-ray analysis, and quantum-chemical calculations have shown that the tautomer containing both carbonyl and thione groups is the most stable. researchgate.net Theoretical calculations for acetophenone (B1666503) thiosemicarbazones also support the predominance of the thioketo-form over the thioenol-form. scirp.org Understanding the tautomeric preferences of this compound is essential for predicting its interactions in a biological system.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and validating the spectroscopic properties of thiosemicarbazide and thiosemicarbazone derivatives. acs.orgmdpi.comnih.gov These theoretical calculations allow for the prediction of vibrational (FT-IR), nuclear magnetic resonance (¹H & ¹³C NMR), and electronic (UV-Vis) spectra. By comparing the computationally generated spectra with experimental data, researchers can confirm the synthesized structures, understand the electronic distribution, and elucidate the relationships between structure and spectral properties. nih.govacs.org

DFT calculations are performed to optimize the molecular geometry of the compounds in their ground state. mdpi.com Functionals such as B3LYP and M06, combined with various basis sets like 6-311+G(d,p) and 6-311G(d,p), are commonly employed for these calculations. acs.orgnih.govacs.org The optimized geometry serves as the basis for subsequent frequency calculations, which predict the infrared (IR) vibrational modes. A good congruence between the calculated and experimental vibrational frequencies helps in the precise assignment of spectral bands. acs.orgnih.gov For instance, studies on salicylaldehyde and chromone-based thiosemicarbazone derivatives have shown excellent agreement between experimental and DFT-calculated vibrational spectra, confirming the presence of key functional groups like C=N, C=S, and N-H. acs.orgnih.gov

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The comparison of these calculated shifts with experimental data is crucial for structure elucidation and can even help identify different tautomeric or isomeric forms present in a solution. scispace.com Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra, providing insights into the electronic transitions and the molecular orbitals involved (e.g., HOMO-LUMO transitions). nih.govacs.org

The table below presents a representative comparison of experimental and computationally predicted spectroscopic data for a thiosemicarbazone analogue, illustrating the accuracy of these theoretical methods.

| Spectroscopic Data Comparison for a Thiosemicarbazone Analogue | |

| Parameter | Value |

| FT-IR (cm⁻¹) | |

| Experimental N-H stretching | 3125–3294 |

| Calculated N-H stretching | Varies by specific bond |

| Experimental C=O stretching | 1709–1714 |

| Calculated C=O stretching | Varies by specific bond |

| Experimental C=N stretching | 1539–1543 |

| Calculated C=N stretching | Varies by specific bond |

| Experimental C=S stretching | 1212–1256 |

| Calculated C=S stretching | Varies by specific bond |

| ¹H NMR (δ, ppm) | |

| Experimental N-NH | 8.35 - 9.91 |

| Calculated N-NH | Dependent on specific isomer |

| UV-Vis (λmax, nm) | |

| Experimental | 223 - 296 |

| Calculated (TD-DFT) | 273 - 392 |

Note: The data presented is a generalized range compiled from studies on various thiosemicarbazone analogues and serves as an illustration of the typical correlation between experimental and computational results. acs.orgnih.govacs.org

Molecular Docking and Simulation for Conceptual Ligand-Target Interactions

Molecular docking and simulation are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a this compound analogue, and a biological macromolecule (target), typically a protein or enzyme. mdpi.com These methods provide a conceptual model of the ligand-target complex, highlighting the binding mode, affinity, and specific molecular interactions that stabilize the complex. This information is invaluable for understanding the potential mechanism of action and for the rational design of more potent and selective inhibitors. tandfonline.comnih.gov

Thiosemicarbazide and thiosemicarbazone analogues have been extensively studied as potential inhibitors of various enzymes crucial for cell survival and proliferation, including topoisomerase and dihydrofolate reductase (DHFR).

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Molecular docking studies have been performed to investigate how thiosemicarbazide derivatives interact with human topoisomerase II (Topo II). mdpi.comnih.gov These studies often reveal that the compounds bind to the ATP-binding pocket of the enzyme. nih.gov For example, the docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide suggested that it targets the ATPase domain of Topo II, which would block the enzyme's catalytic cycle. nih.gov The interactions stabilizing the ligand in the active site typically involve hydrogen bonds with key amino acid residues and DNA fragments, as well as hydrophobic interactions. mdpi.comtandfonline.com Studies on acridine–thiosemicarbazone derivatives have also identified the ATP-binding site of Topo IIα as the likely target, with intermolecular interactions involving specific amino acid residues. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. It is a well-established target for antibacterial and anticancer agents. nih.gov Theoretical studies on DHFR involve docking potential inhibitors into the enzyme's active site to predict their binding affinity and mode. The binding of the substrate, dihydrofolate, to the enzyme induces a specific polarization of the substrate's electron density, which may be a key aspect of the catalytic mechanism. nih.gov While specific docking studies for this compound are not prominent, the principles of targeting DHFR are well-established for other inhibitor classes, often involving interactions with key residues like Asp27, Asn18, and Thr121 in the active site. nih.gov

The following table summarizes findings from molecular docking studies of various thiosemicarbazide analogues with these enzyme targets.

| Molecular Docking of Thiosemicarbazide Analogues | |||

| Analogue Class | Enzyme Target | Predicted Binding Site | Key Interacting Residues/Features |

| 4-Ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide | Human Topoisomerase II | ATP-binding pocket | Not specified in abstract nih.gov |

| Acridine-thiosemicarbazone derivatives | Human Topoisomerase IIα | ATP-binding pocket | Polar interactions with receptor nih.gov |

| Thiosemicarbazone derivative (L) | Topoisomerase II | Active Site | Hydrogen bonds with DT9 (F) residue mdpi.com |

| 1,4-disubstituted thiosemicarbazides | Human Topoisomerase IIα | Catalytic Site | Interactions with thiosemicarbazide core and DNA fragments tandfonline.com |

This table compiles data from several studies on different thiosemicarbazide analogues to illustrate the general findings from molecular docking simulations.

Mechanistic Insights into Biological Interactions of D Ribopyranosyl Thiosemicarbazide Derivatives

Enzymatic Inhibition Mechanisms

D-Ribopyranosyl thiosemicarbazide (B42300) derivatives and related compounds have been identified as potent inhibitors of several critical enzymes. Their inhibitory action is often achieved through precise interactions with enzyme active sites or allosteric sites, leading to the modulation of catalytic activity.

Glycogen (B147801) phosphorylase (GP) is a key enzyme in carbohydrate metabolism, making it a significant target for therapeutic intervention, particularly in type 2 diabetes. A novel class of β-D-glucopyranosyl thiosemicarbazone derivatives, structurally related to D-ribopyranosyl thiosemicarbazides, has demonstrated notable inhibitory activity against rabbit muscle glycogen phosphorylase b (GPb). nih.govresearchgate.net

Kinetic studies have revealed that these compounds act as competitive inhibitors with respect to the substrate, α-D-glucose-1-phosphate, exhibiting IC₅₀ values that range from 5.7 to 524.3 μM. nih.govresearchgate.net Crystallographic analysis of GPb in complex with these inhibitors provides a clear picture of the binding mechanism. The inhibitor molecule settles into the catalytic site, where its glucopyranosyl part occupies approximately the same position as the natural substrate. nih.govresearchgate.netresearchgate.net This binding event is crucial as it stabilizes the inactive T-state conformation of the enzyme. Specifically, it maintains the 280s loop in a closed position, which effectively blocks the substrate's access to the catalytic site. researchgate.netresearchgate.net

The thiosemicarbazone portion of the inhibitor extends into a side channel known as the β-pocket, which is adjacent to the catalytic site and has no opening to the bulk solvent. nih.gov The nature of the substituents on the aromatic ring of the thiosemicarbazone moiety dictates the tightness of fit within this pocket and the specific interactions with protein residues, thereby explaining the observed differences in inhibitory potency. nih.gov Interestingly, many of these inhibitors have also been observed to bind at a new allosteric site on the enzyme. nih.govresearchgate.net

Table 1: Inhibition of Glycogen Phosphorylase b by β-D-glucopyranosyl-thiosemicarbazone Derivatives

| Compound Type | Target Enzyme | Inhibition Type | Binding Site(s) | Key Mechanistic Feature |

|---|---|---|---|---|

| β-D-glucopyranosyl-thiosemicarbazones | Glycogen Phosphorylase b (GPb) | Competitive | Catalytic Site, New Allosteric Site | Stabilization of the inactive T-conformation by occupying the active site. nih.govresearchgate.netresearchgate.net |

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic and food industries to prevent hyperpigmentation and browning. Thiosemicarbazone derivatives have emerged as highly potent, reversible inhibitors of tyrosinase. mdpi.comnih.gov Their mechanism often involves the chelation of the two copper ions within the enzyme's active site via the sulfur and nitrogen atoms of the thiourea (B124793) moiety. mdpi.comnih.gov

Kinetic analyses have shown that these compounds can exhibit various types of inhibition, including competitive, noncompetitive, uncompetitive, and mixed-type, depending on the specific substitutions on the molecule. mdpi.com This indicates that different derivatives possess affinities for the free enzyme, the enzyme-substrate complex, or both. nih.gov

For instance, studies on chlorobenzaldehyde thiosemicarbazones revealed that while both 2-chloro and 4-chloro derivatives inhibit the enzyme, their mechanisms differ. The 2-chloro derivative acts as a noncompetitive inhibitor, whereas the 4-chloro derivative is a mixed-type inhibitor of the enzyme's diphenolase activity. acs.org Similarly, for monosubstituted acetophenone (B1666503) thiosemicarbazones, para-substituted compounds tend to be competitive inhibitors, while ortho- and meta-substituted analogs often show mixed-type inhibition. mdpi.com In cases of mixed inhibition, the inhibition constant for binding to the free enzyme (Ki) is typically lower than for binding to the enzyme-substrate complex (Kis), suggesting a higher affinity for the free enzyme. nih.gov

Table 2: Tyrosinase Inhibition by Thiosemicarbazone Derivatives

| Compound Class | Inhibition Type | Target Activity | Key Mechanistic Insight |

|---|---|---|---|

| Monosubstituted Acetophenone TSCs | Competitive or Mixed | Diphenolase | Para-substituted are competitive; ortho-/meta- are mixed. mdpi.com |

| Chlorobenzaldehyde TSCs | Noncompetitive or Mixed | Diphenolase | 2-Cl-BT is noncompetitive; 4-Cl-BT is mixed-type. acs.org |

| 4-hydroxybenzaldehyde TSC | Mixed | Monophenolase & Diphenolase | Reversible inhibitor with higher affinity for free enzyme. nih.gov |

Bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for DNA replication, transcription, and repair, making them validated targets for antibacterial agents. Certain thiosemicarbazide derivatives have been identified as a novel class of inhibitors targeting these enzymes. nih.govresearchgate.net

The primary mechanism of action for these compounds against Staphylococcus aureus topoisomerase IV does not involve the stabilization of the DNA-enzyme cleavage complex, which is the mechanism of fluoroquinolone antibiotics. nih.gov Instead, biochemical assays have confirmed that these thiosemicarbazide derivatives interfere with the enzyme's ATPase activity, which is associated with the ParE subunit of topoisomerase IV. nih.govresearchgate.net By reducing the rate of ATP hydrolysis, these inhibitors disrupt the energy-dependent strand-passing function of the enzyme. nih.gov This mode of action shows some similarities to that of novobiocin (B609625) but also possesses unique properties, marking them as a distinct group of bacterial topoisomerase inhibitors. nih.govnih.gov The inhibitory effect on ATPase activity has been quantified, with certain derivatives showing inhibition percentages comparable to novobiocin at similar concentrations. nih.gov

Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. The activity of RR is critically dependent on an iron center. Thiosemicarbazones are well-known for their metal-chelating properties, and this is central to their mechanism of RR inhibition. researchgate.netnih.gov

These compounds function as potent iron chelators. nih.gov Upon entering a cell, they bind to intracellular iron, forming redox-active complexes. This sequestration of iron directly deactivates the iron-containing RR enzyme, thereby blocking the production of deoxyribonucleotides and halting DNA synthesis. researchgate.netnih.gov This inhibition of cell cycle progression is a key component of the anticancer activity attributed to many thiosemicarbazone derivatives. nih.gov

Antimicrobial Action Mechanisms

The antimicrobial properties of D-ribopyranosyl thiosemicarbazide derivatives and their analogs are often linked to their ability to disrupt fundamental cellular processes by interfering with metal ion homeostasis.

Metal chelation is a primary mechanism driving the antimicrobial, particularly antifungal, activity of thiosemicarbazone derivatives. nih.gov These compounds act as broad-spectrum antifungal agents by targeting the homeostasis of essential metal ions like iron and zinc, leading to a cascade of downstream effects. nih.govasm.org

Iron Chelation and Mitochondrial Respiration: Thiosemicarbazones selectively chelate intracellular iron. This action directly impacts mitochondrial function, as many components of the electron transport chain are iron-dependent. Specifically, studies have shown that these compounds retard the activity of mitochondrial respiratory chain complex I. nih.govasm.org This inhibition of mitochondrial respiration leads to a reduction in both the mitochondrial membrane potential and the synthesis of ATP, effectively starving the fungal cell of energy. asm.orgasm.org This mechanism has been observed in pathogens like Candida albicans. nih.gov

Zinc Homeostasis and Ribosome Biogenesis: In addition to iron, thiosemicarbazones disrupt intracellular zinc homeostasis. nih.govasm.org Zinc is a critical cofactor for a vast number of proteins, including those involved in the structure and function of ribosomes. The ribosome itself is considered a significant cellular store of zinc. researchgate.net By chelating zinc, these derivatives inhibit ribosome biogenesis. nih.govasm.org This disruption prevents the synthesis of new proteins, ultimately arresting cell growth and proliferation. nih.govasm.org This dual-action mechanism—interfering with both iron-dependent energy production and zinc-dependent protein synthesis—makes these compounds potent antifungal agents. nih.govasm.org

Table 3: Antimicrobial Mechanisms via Metal Chelation

| Metal Ion Targeted | Cellular Process Disrupted | Consequence | Organism Example |

|---|---|---|---|

| Iron (Fe) | Mitochondrial Respiration (Complex I) | Decreased ATP synthesis, reduced membrane potential. asm.orgasm.org | Candida albicans nih.gov |

| Zinc (Zn) | Ribosome Biogenesis | Inhibition of protein synthesis, growth arrest. nih.govasm.org | Candida albicans researchgate.net |

Modulation of Bacterial Enzyme Activities (e.g., ATPase Activity of Staphylococcus aureus Topoisomerase IV)

Thiosemicarbazide derivatives have been identified as a promising class of compounds for the development of new antibacterial agents, largely due to their ability to target and inhibit essential bacterial enzymes. nih.govresearchgate.net A key target in this effort is the bacterial type IIA topoisomerase family, which includes DNA gyrase and topoisomerase IV (Topo IV). researchgate.netresearchgate.net These enzymes are crucial for managing DNA topology during replication, making them vital for bacterial survival. researchgate.net

Research has focused on the ATPase activity associated with these topoisomerases, which is essential for their function. nih.gov Specifically, certain thiosemicarbazide derivatives have been shown to inhibit the ATPase activity of the ParE subunit of Staphylococcus aureus Topoisomerase IV. nih.gov This inhibition prevents the enzyme from hydrolyzing ATP, a critical step in its catalytic cycle, rather than stabilizing the DNA-enzyme cleavage complex. nih.gov

Biochemical assays have confirmed the inhibitory effects of specific thiosemicarbazide derivatives on the ATPase function of S. aureus Topoisomerase IV. nih.gov For instance, at a concentration of 20 µM, select derivatives demonstrated significant inhibition, with effectiveness approaching that of the known inhibitor novobiocin. nih.gov

| Compound | Inhibition Percentage |

|---|---|

| Novobiocin (Control) | 67.25% |

| 1-(indol-2-oyl)-4-(4-nitrophenyl) thiosemicarbazide (Compound 4) | 55.76% |

| 4-benzoyl-1-(indol-2-oyl)thiosemicarbazide (Compound 7) | 49.35% |

Molecular docking studies further support these findings, predicting that these derivatives bind to the ATP binding pocket of the S. aureus ParE subunit. researchgate.net This targeted action disrupts DNA replication, leading to an extension of the replication process and ultimately arresting the growth of bacterial cells. nih.gov The inhibition of bacterial topoisomerases represents a key mechanism behind the antibacterial properties of this class of compounds. researchgate.net

Conceptual Framework for Anticancer Mechanisms

The anticancer potential of thiosemicarbazide derivatives is attributed to their ability to interfere with multiple vital cellular processes and targets. researchgate.netwaocp.org These compounds are believed to exert their anticancer effects by inhibiting a range of enzymes and key targets within the cell cycle, including topoisomerase II and ribonucleotide diphosphate (B83284) reductase. waocp.org Their biological activity against various cancer types has been documented, with mechanisms often involving the induction of programmed cell death and the strategic use of metal coordination to enhance their efficacy. waocp.orgfrontiersin.org

Induction of Apoptosis at the Cellular and Molecular Level

A primary mechanism through which thiosemicarbazide derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. waocp.orgnih.gov Studies have demonstrated that these compounds can trigger apoptosis in a dose-dependent manner across different cancer cell lines, including breast cancer. nih.gov

The pro-apoptotic activity of certain thiosemicarbazide derivatives has been shown to be significantly higher than that of established chemotherapy agents like etoposide. nih.gov For example, specific derivatives induced apoptosis in nearly 70% of MCF-7 and MDA-MB-231 breast cancer cells, correlating directly with their cytotoxic properties. nih.gov This process involves the activation of key signaling proteins in the apoptotic cascade. A significant, dose-dependent increase in the activation of both caspase-8 and caspase-9 has been observed in breast cancer cells treated with these derivatives. nih.gov

In MCF-7 breast cancer cells, one thiosemicarbazide derivative of captopril (B1668294) was found to induce a significant increase in apoptotic cells (62.99%) compared to untreated control cells. waocp.org This apoptotic induction was confirmed to involve the activation of caspase-3 and caspase-9. waocp.org Interestingly, in other cell lines like AMJ13, the same compound induced a non-apoptotic form of cell death characterized by extensive vacuole formation, though caspase-9 was still implicated, highlighting that these derivatives can trigger multiple cell death modalities. waocp.org

| Cell Line | Compound | Observation | Reference |

|---|---|---|---|

| MCF-7 | Thiosemicarbazide derivative of Captopril (Compound 8) | 62.99% mean apoptotic cells | waocp.org |

| MCF-7 | Compound 3 | Induced apoptosis in ~68% of cells | nih.gov |

| MDA-MB-231 | Compound 2 | Induced apoptosis in ~70% of cells | nih.gov |

Role of Metal Coordination with Intracellular Biological Species

The coordination of thiosemicarbazide derivatives with metal ions is a critical strategy that can significantly enhance their biological and anticancer activity. mdpi.com The success of metal-based drugs like cisplatin (B142131) has spurred research into new metallic compounds for cancer treatment. frontiersin.org Thiosemicarbazides, and the closely related thiosemicarbazones, possess nitrogen and sulfur atoms with lone pairs of electrons that can readily form stable complexes with a variety of metal ions, including copper, nickel, cobalt, and zinc. frontiersin.orgmdpi.com

This coordination to a metal center offers a plethora of potential drug structures due to the varied coordination numbers and geometries that metals can adopt. frontiersin.org The formation of these metal complexes is a recognized method for increasing the potency of the parent organic molecule. mdpi.com

A proposed mechanism for the enhanced anticancer effect involves the behavior of these complexes once inside a cancer cell. For example, thiosemicarbazone derivatives are known to combine with intracellular copper ions. frontiersin.org These newly formed copper complexes can then participate in redox cycling, which generates reactive oxygen species (ROS). frontiersin.org The resulting increase in ROS can lead to the collapse of the mitochondrial membrane potential, DNA fragmentation, and ultimately, the induction of apoptosis in a mitochondria-mediated pathway. frontiersin.org Therefore, the ability of these compounds to chelate and interact with intracellular metals is a key component of their conceptual framework as anticancer agents. frontiersin.orgnih.gov

D Ribopyranosyl Thiosemicarbazide and Analogues As Scaffolds for Advanced Chemical Synthesis

Precursor Role in the Synthesis of Diverse Nitrogen and Sulfur Heterocycles

D-Ribopyranosyl thiosemicarbazide (B42300) and its derivatives are highly useful precursors for the synthesis of a wide variety of nitrogen and sulfur-containing heterocyclic compounds. researchgate.net The presence of reactive functional groups in the thiosemicarbazide moiety facilitates cyclization reactions to form stable ring structures. These heterocyclic systems are of significant interest due to their prevalence in biologically active molecules. researchgate.net

Thiosemicarbazides, in general, are well-established starting materials for the synthesis of heterocycles such as triazoles, thiadiazoles, thiazoles, and pyrazoles. researchgate.netresearchgate.net The reaction of thiosemicarbazides with compounds containing carbonyl or nitrile groups is a common strategy for constructing these ring systems. researchgate.net For instance, the condensation of thiosemicarbazides with aldehydes or ketones yields thiosemicarbazones, which can then be cyclized to form various five- and six-membered heterocycles. researchgate.netjocpr.com

A notable application is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. The cyclization of thiosemicarbazides is an efficient method for forming the thiadiazole ring. sbq.org.br The mechanism typically involves a nucleophilic attack of the nitrogen on a carboxylic acid, followed by dehydration and subsequent cyclization through the sulfur atom. sbq.org.br This approach has been widely used to generate a library of substituted 1,3,4-thiadiazoles.

Furthermore, the indole (B1671886) nucleus, another important heterocyclic motif, can be incorporated into complex structures using thiosemicarbazide-based synthons. For example, new series of nitrogen and sulfur heterocyclic systems have been synthesized by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline (B1680401) rings, starting from an indole-containing thiosemicarbazide derivative. mdpi.com The reaction conditions, such as the type of acid catalyst, can direct the reaction towards either Schiff base formation or a more complex cyclization product. mdpi.com

The versatility of thiosemicarbazides as precursors extends to multicomponent reactions, which allow for the efficient construction of complex heterocyclic frameworks in a single step. researchgate.net This approach is highly valued for its atom economy and ability to generate molecular diversity.

Development of Novel Ligands for Coordination Chemistry

The thiosemicarbazide framework, particularly when incorporated into the D-ribopyranosyl structure, provides an excellent scaffold for the design of novel ligands for coordination chemistry. Thiosemicarbazones, derived from the condensation of thiosemicarbazides with aldehydes or ketones, are particularly effective chelating agents for a variety of metal ions. nih.govresearchgate.net

These ligands typically coordinate to metal centers in a bidentate fashion through the sulfur atom and one of the nitrogen atoms of the hydrazinic backbone, forming stable five-membered chelate rings. jocpr.commdpi.com In some cases, they can act as tridentate or even tetradentate ligands, especially when additional coordinating groups are present in the aldehyde or ketone precursor. nih.gov The coordination ability of these ligands is influenced by the nature of the substituents on the thiosemicarbazone backbone. nih.gov

The resulting metal complexes exhibit a range of coordination geometries, including square planar, octahedral, and others, depending on the metal ion and the specific ligand structure. mdpi.comnih.gov The electronic and steric properties of the substituents on the ligand can be systematically varied to fine-tune the properties of the metal complexes. nih.gov

The synthesis of these ligands is generally straightforward, involving the condensation of a thiosemicarbazide with a suitable carbonyl compound. researchgate.netnih.gov This modular synthesis allows for the creation of a large library of ligands with diverse functionalities. nih.gov For example, the reaction of thiosemicarbazide with various aromatic aldehydes can produce a series of thiosemicarbazone ligands with different electronic and steric properties. chemmethod.com

The coordination chemistry of these ligands with transition metals such as copper, nickel, cobalt, and manganese has been extensively studied. jocpr.comnih.govnih.gov The resulting complexes have been characterized by various spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis, and mass spectrometry, as well as single-crystal X-ray diffraction. nih.govnih.gov These studies have provided valuable insights into the bonding and structural features of these coordination compounds.

Utility in the Modification of Saccharide and Oligosaccharide Structures

D-Ribopyranosyl thiosemicarbazide serves as a valuable reagent for the modification of saccharide and oligosaccharide structures. biosynth.com Its ability to act as a glycosylation agent allows for the synthesis of complex carbohydrates. biosynth.com The thiosemicarbazide moiety can be further functionalized, enabling various modifications such as methylation, click modification, and fluorination. biosynth.com

The synthesis of sugar-based thiosemicarbazones has been explored as a strategy to develop compounds with specific biological activities. nih.gov By attaching the thiosemicarbazone functionality to a sugar moiety, it is possible to target specific biological pathways or enhance the solubility and bioavailability of the resulting compounds. For example, a series of sugar-based thiosemicarbazones has been synthesized and evaluated for their inhibitory activity against parasitic cysteine proteases. nih.gov

The general procedure for synthesizing these sugar-derived thiosemicarbazones involves the reaction of a sugar aldehyde or ketone with a thiosemicarbazide derivative, often in the presence of a catalytic amount of acid. nih.gov This approach allows for the introduction of the thiosemicarbazone group at specific positions on the saccharide scaffold.

Furthermore, the glucose moiety itself can be used to functionalize thiosemicarbazones. nih.gov Glucose-tagged thiosemicarbazones have been reported, where the glucose unit is attached at the N4 position of the thiosemicarbazide backbone. nih.gov These modifications can influence the biological properties of the compounds and their potential for applications such as targeted drug delivery.

The modification of saccharide structures using this compound and its analogues opens up possibilities for creating novel glycoconjugates with tailored properties for various applications in glycobiology and medicinal chemistry.

Q & A

Q. Basic

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains.

- Therapeutic Index (TI) : Compares cytotoxicity (e.g., IC₅₀ on Vero cells) vs. antimicrobial activity.

- Time-kill kinetics : Monitors bactericidal effects over 24 hours .

How do substituent modifications on the thiosemicarbazide scaffold affect pharmacokinetics?

Q. Advanced

- Lipophilicity : Electron-withdrawing groups (e.g., NO₂) enhance membrane penetration but reduce solubility.

- Steric effects : Bulky substituents (e.g., 2,4-dichlorophenyl) improve target specificity but may hinder metabolic clearance.

- SAR studies : Quantitative structure-activity relationship (QSAR) models link substituent Hammett constants (σ) to bioactivity .

What role do non-covalent interactions play in stabilizing thiosemicarbazide crystal structures?

Advanced

X-ray data reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.